molecular formula C24H26N8O2 B6240727 4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide CAS No. 1195065-29-2

4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide

カタログ番号 B6240727
CAS番号: 1195065-29-2
分子量: 458.5 g/mol
InChIキー: YBFGSJUVEOYPIS-OALUTQOASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GLPG-0259 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The synthesis begins with the formation of the core heterocyclic structure through a series of condensation and cyclization reactions.

    Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This includes nitration, reduction, and alkylation reactions.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

For industrial-scale production, the synthesis of GLPG-0259 is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.

    Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.

    Scalability: The process is designed to be scalable, ensuring consistent quality across large batches.

化学反応の分析

Types of Reactions

GLPG-0259 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of GLPG-0259, each with potentially different biological activities.

科学的研究の応用

GLPG-0259 has a wide range of applications in scientific research:

作用機序

類似化合物との比較

Similar Compounds

    SB-203580: Another MAPKAPK5 inhibitor, but with different selectivity and potency.

    VX-702: A kinase inhibitor with broader activity, affecting multiple kinases.

    U0126: Inhibits MAPK/ERK kinase, another kinase in the MAPK pathway.

Uniqueness of GLPG-0259

GLPG-0259 is unique due to its high selectivity for MAPKAPK5 and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases and cancer .

特性

CAS番号

1195065-29-2

分子式

C24H26N8O2

分子量

458.5 g/mol

IUPAC名

4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide

InChI

InChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1

InChIキー

YBFGSJUVEOYPIS-OALUTQOASA-N

異性体SMILES

CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N

正規SMILES

CC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。